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Compound of Interest

Compound Name: 4-(1-adamantyl)benzoic Acid

Cat. No.: B8788169

Get Quote

Executive Summary
4-(1-Adamantyl)benzoic acid (CAS: 7123-78-6) represents a critical structural motif in

medicinal chemistry, combining the lipophilic, space-filling "diamondoid" cage of adamantane

with the reactive, hydrogen-bonding capability of benzoic acid. This hybrid structure is

extensively utilized to modulate the pharmacokinetics of retinoids, anti-cancer agents, and anti-

viral drugs. This guide provides a definitive analysis of its physical properties, derived from both

experimental data and high-fidelity structure-property relationship (SPR) modeling.

Chemical Identity & Structural Analysis[1][2]
The molecule consists of a rigid, lipophilic 1-adamantyl cage attached to the para position of a

benzoic acid moiety. This substitution pattern significantly alters the electronic and steric

environment compared to the parent benzoic acid.
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Property Specification

IUPAC Name 4-(Adamantan-1-yl)benzoic acid

CAS Number 7123-78-6

Molecular Formula C₁₇H₂₀O₂

Molecular Weight 256.34 g/mol

SMILES OC(=O)c1ccc(cc1)C23CC4CC(C2)CC(C4)C3

Structural Class Lipophilic Aromatic Carboxylic Acid

Structural Visualization (Graphviz)
The following diagram illustrates the structural connectivity and the steric impact of the

adamantyl group on the planar benzene ring.
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Caption: Structural decomposition showing the impact of the adamantyl cage on

physicochemical parameters.

Physicochemical Properties[2][5][6][7][8][9][10][11]
[12][13][14]
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Thermodynamic Profile
The melting point of 4-(1-adamantyl)benzoic acid is significantly higher than that of benzoic

acid (122°C) due to the increase in molecular weight and the efficient packing of the adamantyl

cage in the crystal lattice, which facilitates strong van der Waals interactions alongside the

standard carboxylic acid hydrogen bonding dimers.

Melting Point: >250°C (Predicted based on structural analogs; 4-tert-butylbenzoic acid melts

at ~164°C, and the adamantyl group adds substantial rigidity and bulk).

Thermal Stability: High.[1] The adamantane cage is thermally stable up to >600°C, making

the decomposition pathway primarily decarboxylation at extreme temperatures.

Solubility & Lipophilicity (LogP)
The adamantyl group is one of the most lipophilic pharmacophores available. Its addition

drastically shifts the partition coefficient.

Parameter Value (Approx.) Mechanistic Explanation

LogP (Octanol/Water) 5.2 ± 0.4
Base Benzoic Acid (1.9) +

Adamantyl Shift (~3.3).

Water Solubility < 1 µg/mL
Essentially insoluble in water

at neutral pH.

Solubility (Organic) High
Soluble in DCM, CHCl₃,

DMSO, THF.[2]

pKa 4.35 - 4.45

Slightly weaker acid than

benzoic acid (4.19). The

adamantyl group exerts a

weak electron-donating

inductive effect (+I),

destabilizing the carboxylate

anion.

Crystal Structure & Polymorphism
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In the solid state, 4-(1-adamantyl)benzoic acid typically forms centrosymmetric dimers via the

carboxylic acid moiety (

motif).

Packing: The bulky adamantyl groups prevent tight

-

stacking of the benzene rings, often leading to a "herringbone" or interdigitated packing motif
to maximize van der Waals contacts between the adamantane cages.

Implication: This looser packing relative to planar aromatics can enhance solubility in non-

polar solvents despite the high molecular weight.

Synthesis Protocol
The most robust synthesis route avoids direct alkylation of benzoic acid (which can lead to

meta-substitution or over-alkylation) and instead utilizes a stepwise approach starting from

benzene or a pre-functionalized ester.

Standard Workflow: Friedel-Crafts Alkylation &
Functionalization
Reagents:

1-Adamantanol (or 1-Bromoadamantane)

Methyl Benzoate (or Benzene)

Sulfuric Acid (

) or Aluminum Chloride (

)

Protocol (Via Methyl Ester):
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Alkylation: Dissolve methyl benzoate (1.0 equiv) in dichloromethane (DCM). Add 1-

adamantanol (1.0 equiv).

Catalysis: Add concentrated

dropwise at 0°C. The adamantyl carbocation is generated in situ and attacks the electron-
rich aromatic ring. Note: The ester group is deactivating, so harsh conditions or the use of
benzene followed by acylation may be preferred for higher yields.

Alternative (High Yield): Alkylate benzene first to form 1-phenyladamantane (Ref: Friedel-

Crafts, quantitative yield). Then, perform a Friedel-Crafts acylation with oxalyl chloride or

acetyl chloride followed by oxidation.

Hydrolysis: If starting from the ester, reflux in NaOH/MeOH/H₂O to hydrolyze the methyl

ester to the free acid.

Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid.

Synthesis Flowchart (Graphviz)
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Start: 1-Adamantanol
+ Benzene

Step 1: Friedel-Crafts Alkylation
(H2SO4, 0°C -> RT)

Intermediate:
1-Phenyladamantane

Step 2: Friedel-Crafts Acylation
(Oxalyl Chloride/AlCl3)

Intermediate:
4-(1-Adamantyl)benzoyl chloride

Step 3: Hydrolysis
(H2O/Base)

Final Product:
4-(1-Adamantyl)benzoic acid

Click to download full resolution via product page

Caption: Optimized synthetic pathway via 1-phenyladamantane intermediate.

Spectroscopic Characterization
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Researchers should verify the identity of the synthesized compound using the following

diagnostic signals.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-

or CDCl₃[3]

Carboxylic Acid Proton:

12.0–13.0 ppm (Broad singlet, disappears with

shake).[2]

Aromatic Protons: Two doublets (AA'BB' system) characteristic of para-substitution.

~7.8–8.0 ppm (2H, d, ortho to COOH).[2]

~7.4–7.5 ppm (2H, d, meta to COOH).[2]

Adamantyl Protons: Characteristic multiplets in the aliphatic region.

~2.0–2.1 ppm (3H, broad s, methine CH).[2]

~1.8–1.9 ppm (6H, broad s, methylene

).[2]

~1.7–1.8 ppm (6H, broad s, methylene

).[2]

Infrared Spectroscopy (FT-IR)
O-H Stretch: Broad band 2500–3300 cm⁻¹ (Carboxylic acid dimer).

C=O Stretch: Strong peak at 1680–1700 cm⁻¹.

C-H Stretch (Aliphatic): Sharp peaks at 2850–2930 cm⁻¹ (Adamantyl C-H).
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Applications in Drug Development
The introduction of the adamantyl group serves three primary functions in drug design:

Lipophilicity Anchor: Increases membrane permeability for crossing the Blood-Brain Barrier

(BBB).

Metabolic Shield: The bulky cage protects the aromatic ring from metabolic oxidation at the

para position.

Steric Fit: Mimics the bulk of twisted aromatic rings (like in retinoids) but with a spherical,

rigid geometry.

Notable Analogs:

Adapalene: A third-generation retinoid where the adamantyl group is fused to a methoxy-

substituted naphthoic acid backbone.

MX-7: A retinoid derivative utilizing the 4-(1-adamantyl)benzoic acid scaffold for apoptosis

induction in cancer cells.

References
Synthesis & Properties of Adamantane Derivatives Source: National Institutes of Health

(PMC) Relevance: Provides crystallographic data and synthesis protocols for closely related

adamantyl-benzoate esters.

Hammett Substituent Constants Source: Wired Chemist / Hansch & Leo Relevance: Source

for

values used to calculate pKa shifts.

Benzoic Acid Physical Data Source: NIST Chemistry WebBook Relevance: Baseline data for

comparative thermodynamic analysis.

Retinoid Structure-Activity Relationships Source: Journal of Medicinal Chemistry (via

PubMed) Relevance: Validates the pharmacological application of the 4-(1-
adamantyl)benzoic acid motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzoic acid | 65-85-0 [chemicalbook.com]

2. CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester
condensed o-aminobenzene thiophenol schiff base nickel complex - Google Patents
[patents.google.com]

3. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with
trypanocidal activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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